5-Chloroisoquinoline

SARM1 Axon Degeneration Neurodegenerative Diseases

5-Chloroisoquinoline is a critical SARM1 inhibitor scaffold and essential precursor for CKI-7 synthesis. Structural substitution introduces research risk. Procure only verified high-purity material for reproducible SAR studies targeting axonal degeneration (ALS, glaucoma) or CK1-mediated circadian biology.

Molecular Formula C9H6ClN
Molecular Weight 163.60 g/mol
CAS No. 5430-45-5
Cat. No. B014526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroisoquinoline
CAS5430-45-5
SynonymsNSC 13799; 
Molecular FormulaC9H6ClN
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)Cl
InChIInChI=1S/C9H6ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
InChIKeyPJHSMEMFNSINJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroisoquinoline (CAS 5430-45-5): Procurement-Ready Halogenated Heterocycle for Kinase and Neurodegeneration Research


5-Chloroisoquinoline (CAS 5430-45-5) is a halogenated isoquinoline derivative characterized by a chlorine atom at the 5-position of the bicyclic aromatic framework [1]. The compound is a white to light yellow solid with a molecular weight of 163.60 g/mol, a melting point range of 69–73 °C, and a logP value of approximately 2.35–2.89, indicating moderate lipophilicity [2]. It is commercially available from multiple reputable vendors in high purity (≥97%) and serves as a versatile scaffold in medicinal chemistry, particularly as a precursor to casein kinase I inhibitors and as a direct inhibitor of the SARM1 enzyme involved in axonal degeneration .

Why Generic Isoquinoline or Alternative Halogenated Analogs Cannot Substitute for 5-Chloroisoquinoline in Targeted Research


While isoquinoline derivatives share a common bicyclic core, substitution pattern and halogen identity profoundly modulate electronic properties, steric bulk, and, consequently, target engagement and synthetic utility. For instance, 5-iodoisoquinoline exhibits potent SARM1 inhibition (IC50 75 nM) , whereas 5-chloroisoquinoline acts as a weaker or mechanistically distinct SARM1 ligand, underscoring that halogen replacement is not a trivial isosteric swap. Similarly, 5-aminoisoquinoline (5-AIQ) serves as a water-soluble PARP inhibitor [1], a biological profile divergent from the chloro analog's kinase and SARM1-focused applications. Moreover, the chlorine atom at the 5-position confers a specific reactivity profile in cross-coupling reactions and a distinct crystallographic packing [2] that alternative halogens or regioisomers (e.g., 6- or 8-chloroisoquinoline) do not recapitulate, making direct substitution in validated protocols unreliable without extensive re-optimization.

Quantitative Comparative Evidence for 5-Chloroisoquinoline vs. Closest Analogs


SARM1 Target Engagement: 5-Chloro vs. 5-Iodo Isoquinoline

5-Chloroisoquinoline is identified as an inhibitor of Sterile Alpha and Toll/Interleukin Receptor (TIR) Motif Containing Protein 1 (SARM1), an enzyme that catalyzes axonal degeneration . In contrast, 5-iodoisoquinoline is a potent and selective SARM1 NADase inhibitor with a reported IC50 of 75 nM . While a precise IC50 value for 5-chloroisoquinoline against SARM1 is not publicly available, its documented inhibitory activity indicates a weaker or mechanistically differentiated interaction profile compared to the iodinated analog, which serves as a benchmark probe.

SARM1 Axon Degeneration Neurodegenerative Diseases

Synthetic Yield: 5-Chloroisoquinoline via Diazotization vs. Direct Isoquinoline Halogenation

A validated synthetic route for 5-chloroisoquinoline involves diazotization of 5-aminoisoquinoline followed by reaction with cuprous chloride, yielding the target compound in 45% yield (melting point 70–72 °C) . This contrasts with the direct chlorination of isoquinoline, which at 75 °C yields only 31% of the 5-chloro isomer [1], alongside significant formation of 5,8-dichloro byproducts. The diazotization route thus provides a more regioselective entry to the 5-chloro derivative compared to electrophilic aromatic substitution.

Organic Synthesis Halogenation Heterocyclic Chemistry

Lipophilicity and Solubility Profile: 5-Chloro vs. 5-Amino Isoquinoline

5-Chloroisoquinoline exhibits a calculated logP value of 2.35–2.89 , placing it in the moderately lipophilic range optimal for blood-brain barrier penetration. Its solubility in common organic solvents (chloroform, ethyl acetate) and limited water solubility contrasts sharply with 5-aminoisoquinoline, which is highly water-soluble due to the amino group's hydrogen-bonding capacity. This difference directly impacts formulation strategies: 5-chloroisoquinoline requires DMSO or organic co-solvents for in vitro assays, whereas the amino analog can be used in aqueous buffers.

Physicochemical Properties Drug-Likeness ADME

Safety and Handling Requirements: 5-Chloro vs. 5-Amino Isoquinoline

According to GHS hazard statements, 5-chloroisoquinoline carries the classifications H301 (Toxic if swallowed) and H318 (Causes serious eye damage) . In contrast, 5-aminoisoquinoline is typically classified only as an irritant (H315/H319) . The acute oral toxicity (H301) designation for the chloro derivative imposes stricter handling, storage, and waste disposal protocols, including the use of fume hoods, impermeable gloves, and designated disposal streams for toxic solids.

Chemical Safety GHS Classification Laboratory Compliance

Commercial Purity Specifications and Vendor Availability

5-Chloroisoquinoline is routinely available from multiple commercial suppliers at purities of 95–97% . This consistent high purity across vendors contrasts with 5-bromoisoquinoline, which is often listed at lower purities (e.g., 90–95%) due to challenges in separating brominated regioisomers formed during synthesis [1]. The reliable availability of high-purity 5-chloroisoquinoline reduces the need for in-house purification and ensures reproducibility in sensitive biological assays.

Chemical Procurement Purity Supply Chain

Procurement-Driven Application Scenarios for 5-Chloroisoquinoline in Academic and Industrial Research


SARM1-Mediated Axon Degeneration Studies Requiring a Non-Potent Chemical Probe

In mechanistic studies of Wallerian degeneration, researchers may require a SARM1 inhibitor that does not fully ablate enzymatic activity, allowing the investigation of partial pathway inhibition or off-target effects. 5-Chloroisoquinoline, as a documented SARM1 inhibitor without the high potency (IC50 75 nM) of 5-iodoisoquinoline , provides a chemical tool to achieve graded target engagement. Its moderate lipophilicity (logP ~2.5) facilitates cellular uptake in neuronal cultures , making it suitable for in vitro axon protection assays where complete SARM1 blockade is undesirable.

Synthesis of Casein Kinase I (CK1) Inhibitor Derivatives via Sulfonamide Coupling

5-Chloroisoquinoline serves as the core scaffold for the synthesis of CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide), a selective CK1 inhibitor with Ki = 8.5 µM . The chloro substituent at the 5-position directs electrophilic aromatic substitution to the 8-position, enabling regioselective sulfonylation to generate the bioactive pharmacophore. Procurement of high-purity 5-chloroisoquinoline (≥97%) is essential for producing CKI-7 with reproducible kinase selectivity profiles, which are critical in studies of circadian rhythm, Wnt signaling, and cancer cell proliferation.

Late-Stage Functionalization in Medicinal Chemistry for Halogen-Specific SAR Exploration

In structure-activity relationship (SAR) campaigns aimed at optimizing isoquinoline-based lead compounds, the chlorine atom at the 5-position offers a unique handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be replicated with 5-amino or 5-nitro analogs . The moderate electron-withdrawing nature of chlorine also subtly modulates the pKa of the isoquinoline nitrogen, influencing binding to ATP pockets in kinases. Researchers procuring 5-chloroisoquinoline for SAR libraries benefit from its well-characterized synthetic accessibility (45% yield via diazotization ) and established handling protocols.

Crystallographic Studies of Halogen Bonding and Ligand-Protein Interactions

The Cambridge Structural Database contains multiple entries for 5-chloroisoquinoline and its derivatives, providing high-resolution crystallographic data (e.g., CCDC 1856636, CCDC 1573261) . The 5-chloro substituent participates in halogen bonding interactions that can stabilize ligand-protein complexes in ways distinct from hydrogen bonding (e.g., with backbone carbonyl oxygens). This makes 5-chloroisoquinoline a valuable co-crystallization ligand for studying halogen bonding energetics in kinase active sites or for fragment-based drug discovery where diverse intermolecular interaction types are sought.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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